Ajicef

Beschreibung

Historical Context of Cephalosporin Discovery and Development

The history of cephalosporins is closely linked to the discovery of antibiotics derived from microorganisms. The initial discovery traces back to 1945 when Italian scientist Giuseppe Brotzu observed that a mold, later identified as Cephalosporium acremonium (now Acremonium), isolated from a sewage outfall in Sardinia, produced substances effective against Salmonella typhi, the bacterium causing typhoid fever, even those strains producing beta-lactamase enzymes. wikipedia.orgnih.govresearchgate.netringbio.com

Researchers at the University of Oxford, notably Guy Newton and Edward Abraham, subsequently isolated different antibiotics from this fungus, including Cephalosporin C. wikipedia.orgnih.gov Cephalosporin C was found to contain a beta-lactam ring but demonstrated resistance to hydrolysis by penicillinase (beta-lactamase), an enzyme that had become a significant factor in bacterial resistance to penicillin. nih.gov

The isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), from Cephalosporin C was analogous to the penicillin nucleus 6-aminopenicillanic acid (6-APA). wikipedia.org While 7-ACA itself was not potent enough for clinical use, its isolation paved the way for pharmaceutical companies to synthesize numerous cephalosporin derivatives through modifications of the side chains at positions 3 and 7 of the cephem nucleus. wikipedia.orgnih.gov These modifications were crucial in developing agents with improved antibacterial activity, broader spectrums, and enhanced stability against beta-lactamases. wikipedia.orgnih.govresearchgate.net The first cephalosporin agent, cefalotin (cephalothin), was introduced in 1964. wikipedia.org

Evolution of Semisynthetic Beta-Lactam Antibiotics

The discovery of penicillin and the subsequent isolation of its nucleus, 6-APA, marked the beginning of the era of semisynthetic beta-lactam antibiotics. This allowed for chemical modifications to the core structure, leading to penicillins with altered properties, such as resistance to enzymatic degradation or expanded spectrums of activity. medcraveonline.comringbio.com

Following the path of penicillin research, the isolation of the 7-ACA nucleus from cephalosporin C enabled a similar wave of semisynthetic development within the cephalosporin class. wikipedia.orgringbio.com This involved systematically altering the side chains to yield compounds with varying pharmacokinetic properties, antibacterial spectrums, and resistance profiles against beta-lactamases. wikipedia.orgresearchgate.net

The continuous modification of beta-lactam structures, including both penicillins and cephalosporins, has been a key strategy in the ongoing battle against bacterial resistance. This evolutionary process has led to the classification of these antibiotics into generations, reflecting their expanding activity against Gram-negative bacteria and increasing resistance to beta-lactamase enzymes. researchgate.net Beyond penicillins and cephalosporins, the evolution of semisynthetic beta-lactams also encompasses the development of other classes like cephamycins, carbapenems, and monobactams, each with distinct structural features and activity profiles. researchgate.netnih.gov

Positioning of Cefpimizole Within Third-Generation Cephalosporin Research

Cefpimizole is classified as a third-generation cephalosporin antibiotic. nih.govguidetopharmacology.orgwikipedia.orgwikipedia.org Third-generation cephalosporins generally exhibit a broader spectrum of activity compared to their first and second-generation counterparts, with enhanced potency against Gram-negative bacteria. They are also typically more stable against hydrolysis by certain types of beta-lactamase enzymes produced by Gram-negative bacteria.

Cefpimizole is described as a semisynthetic, broad-spectrum third-generation cephalosporin with activity against both Gram-positive and Gram-negative bacteria. nih.govguidetopharmacology.orgechemi.com Its antibacterial activity stems from its ability to bind to and inactivate penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. nih.govechemi.com PBPs are crucial enzymes involved in the final stages of assembling the bacterial cell wall. nih.govechemi.com By interfering with the cross-linkage of peptidoglycan chains, Cefpimizole weakens the bacterial cell wall, ultimately leading to cell lysis. nih.govechemi.com

Research into Cefpimizole has included in vitro studies evaluating its activity against a range of clinical bacterial isolates. For instance, studies have compared its activity to other cephalosporins like cefoperazone and cefotaxime against a large number of clinical isolates. amanote.comresearchgate.net While some studies suggested that cefoperazone and cefotaxime showed greater activity and broader coverage in certain contexts, Cefpimizole demonstrated significant activity against various bacteria, including Pseudomonas aeruginosa, many Enterobacteriaceae, Staphylococcus spp., non-enterococcal Streptococcus spp., Haemophilus influenzae, and Neisseria spp. amanote.com The antimicrobial spectrum of Cefpimizole has been noted to resemble that of cefoperazone and cefpiramide, both considered third-generation cephalosporins. amanote.com

Data from in vitro studies can be presented in tables to illustrate the minimum inhibitory concentrations (MICs) against different bacterial strains. For example, studies have reported MIC50 values for Cefpimizole against various organisms. amanote.comresearchgate.net

| Bacterial Species | MIC50 (µg/ml) |

| Citrobacter freundii | 16 amanote.com |

| Enterobacter cloacae | 16 amanote.com |

| Escherichia coli | 2.0 amanote.com |

| Klebsiella pneumoniae | 2.0 amanote.com |

| Proteus mirabilis | 1.0 amanote.com |

| Pseudomonas aeruginosa | 16 amanote.com |

| Staphylococcus spp. | 32 amanote.com |

| Enterococci | >32 amanote.com |

Note: Data compiled from cited research findings.

Further research has explored the activity of Cefpimizole against specific challenging pathogens, such as Haemophilus isolates, including beta-lactamase-producing strains. karger.com Studies indicated that for beta-lactamase-negative Haemophilus isolates, Cefpimizole had higher MIC50 values compared to moxalactam and cefotaxime. karger.com However, against beta-lactamase-producing isolates resistant to certain penicillins, the MIC50 values of third-generation cephalosporins, including Cefpimizole, were similar to those for beta-lactamase-negative organisms. karger.com

Current Research Imperatives for Novel Antibacterial Agents

Despite the significant successes achieved with beta-lactam antibiotics and other antimicrobial classes, the emergence and spread of antimicrobial resistance (AMR) pose a major global health threat. who.intfrontiersin.orgmdpi.comfrontiersin.orgresearchgate.net Bacteria are developing resistance mechanisms, including the production of a diverse array of beta-lactamase enzymes capable of hydrolyzing the beta-lactam ring, rendering the antibiotics inactive. medcraveonline.comringbio.comresearchgate.netnih.gov This necessitates the continuous research and development of new antibacterial agents and strategies to overcome resistance. who.intfrontiersin.orgmdpi.comfrontiersin.orgresearchgate.net

Current research imperatives for novel antibacterial agents focus on several key areas:

Discovering compounds with new mechanisms of action: Exploring targets other than traditional cell wall synthesis inhibition to circumvent existing resistance mechanisms. frontiersin.orgmdpi.comresearchgate.net This includes targeting bacterial virulence factors, cell division machinery, or essential metabolic pathways. mdpi.comresearchgate.net

Developing agents effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria: Prioritizing the development of compounds active against pathogens listed as critical priorities by organizations like the World Health Organization (WHO). who.intfrontiersin.org

Improving existing antibiotic classes: Modifying the structure of existing antibiotics, like cephalosporins, to enhance their potency, broaden their spectrum, and increase their stability against evolving resistance mechanisms, particularly beta-lactamases. researchgate.netnih.gov

Exploring non-traditional therapeutic approaches: Investigating alternatives and complements to traditional antibiotics, such as bacteriophages, antibodies, anti-virulence agents, and microbiome-modulating agents. who.intfrontiersin.org

Developing combination therapies: Designing combinations of drugs that can offer advantages like reduced resistance development and synergistic effects. frontiersin.org

The development pipeline for new antibacterial agents, while showing some increase in the number of candidates, still faces a pressing need for truly innovative agents to combat serious infections and replace those compromised by widespread resistance. who.int The scientific and technical challenges in discovering effective and safe novel antibacterials remain significant. who.int

Eigenschaften

Molekularformel |

C28H25N6NaO10S2 |

|---|---|

Molekulargewicht |

692.7 g/mol |

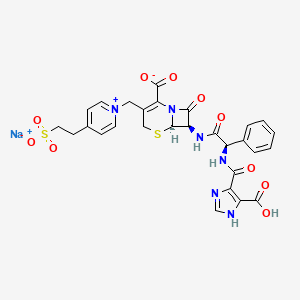

IUPAC-Name |

sodium;(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C28H26N6O10S2.Na/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44;/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44);/q;+1/p-1/t18-,21-,26-;/m1./s1 |

InChI-Schlüssel |

JLUNZNNMKVKUOH-MRMAQRIOSA-M |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] |

Synonyme |

7 beta-D-alpha-(4(5)-carboxyimidazole-5(4)-carboxamido)phenylacetamido-3-(4-beta-sulfoethylpyridinium)methyl-3-cephem-4-carboxylic acid AC 1370 AC-1370 cefpimizole cefpimizole sodium U 63196 E U-63196-E U63196-E |

Herkunft des Produkts |

United States |

Biosynthesis and Semisynthetic Derivatization Research

Elucidation of Natural Precursor Biosynthesis Pathways for Cephalosporins

The biosynthesis of cephalosporins shares initial steps with that of penicillins, both originating from the non-ribosomal condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. ontosight.airuhr-uni-bochum.dersc.orgmedigraphic.com This process forms the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). ontosight.airuhr-uni-bochum.dersc.orgmedigraphic.com The pathway then diverges, leading to the specific cephalosporin structure. ruhr-uni-bochum.de

Enzymology of Cephalosporin C Production

The conversion of the ACV tripeptide to isopenicillin N is catalyzed by ACV synthetase (ACVS), a large multifunctional enzyme. ontosight.airuhr-uni-bochum.de Following this, isopenicillin N is epimerized to penicillin N. ruhr-uni-bochum.dersc.org The pathway specific to cephalosporins begins with the expansion of the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC). ruhr-uni-bochum.dersc.org This reaction is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as expandase. researchgate.netruhr-uni-bochum.dersc.org In A. chrysogenum, a bifunctional enzyme, DAOC/DAC synthetase, is responsible for the two-step conversion of penicillin N into deacetylcephalosporin C (DAC). researchgate.net Subsequently, DAC is hydroxylated to deacetylcephalosporin C (DAC) by DAOC hydroxylase (also called deacetylcephalosporin C synthetase), and finally, DAC is acetylated to cephalosporin C by DAC acetyltransferase. ruhr-uni-bochum.dersc.orgmedigraphic.com

Key enzymes in the cephalosporin C biosynthetic pathway include:

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) ontosight.airuhr-uni-bochum.de

Isopenicillin N synthase nih.gov

Isopenicillin N epimerase rsc.org

Deacetoxycephalosporin C synthase (DAOCS) / Expandase researchgate.netruhr-uni-bochum.dersc.org

Deacetoxycephalosporin C hydroxylase ruhr-uni-bochum.dersc.org

Deacetylcephalosporin C acetyltransferase rsc.orgmedigraphic.com

The genes encoding these enzymes are often organized in clusters, such as the pcb and cef gene clusters found in cephalosporin-producing fungi like A. chrysogenum. ontosight.airesearchgate.netmedigraphic.com

Genetic Engineering of Biosynthetic Pathways for Novel Cephalosporin Scaffolds

Genetic engineering techniques have been applied to modify cephalosporin biosynthetic pathways to improve production and generate novel β-lactam structures. researchgate.netresearchgate.net Overexpression of genes encoding key enzymes, such as cefEF (encoding expandase/hydroxylase) and cefG (encoding deacetylcephalosporin C acetyltransferase) in A. chrysogenum, has led to increased cephalosporin C production. researchgate.netmedigraphic.com

Researchers have also explored introducing heterologous genes into cephalosporin-producing organisms to alter the pathway and produce novel compounds. For instance, transforming Penicillium chrysogenum with the Streptomyces clavuligerus cefE gene (encoding expandase) has enabled the production of adipyl-7-ADCA. google.com Furthermore, the expression of bacterial cephalosporin C acylase (CCA) genes in A. chrysogenum has been investigated for the direct conversion of cephalosporin C to 7-aminocephalosporanic acid (7-ACA) in vivo, a crucial intermediate for semisynthetic cephalosporins. mdpi.com This one-step bioconversion using CCA offers a potentially more efficient alternative to traditional chemical or two-stage enzymatic processes for obtaining 7-ACA. japsonline.commdpi.comjapsonline.com

Genetic engineering efforts aim to:

Increase the dosage of genes encoding rate-limiting enzymes. medigraphic.comnih.gov

Introduce genes for enzymes that catalyze novel reactions. asm.org

Modify existing enzymes to accept different substrates or produce different products. asm.org

Engineer regulatory elements to enhance gene expression. nih.gov

Semisynthetic Modification Methodologies for Cefpimizole

Cefpimizole is a semisynthetic third-generation cephalosporin. wikipedia.orgwikipedia.orgnucleos.com Semisynthetic cephalosporins are typically produced by modifying the side chains of the cephalosporin nucleus, often derived from naturally produced cephalosporin C or its derivatives like 7-ACA. japsonline.commdpi.comnih.gov The core bicyclic structure, consisting of a six-membered dihydrothiazine ring fused to a β-lactam ring, provides key sites at C3 and C7 for the introduction of various side chains, significantly impacting their antibacterial activity and stability. nih.gov

Chemical Synthesis of Cefpimizole Analogues for Structure-Activity Relationship Studies

Chemical synthesis plays a vital role in creating Cefpimizole analogues to study the relationship between their chemical structure and biological activity (Structure-Activity Relationship or SAR). acs.orggardp.orgcbcs.se By systematically modifying different parts of the Cefpimizole molecule, researchers can identify structural features crucial for optimal activity and pharmacological properties. gardp.orgcbcs.senih.gov These studies involve various chemical reactions to introduce different substituents at the modifiable positions of the cephalosporin core. nih.govnih.gov

SAR studies on cephalosporin derivatives have shown that modifications at the C-3 and C-7 positions can significantly influence activity against different bacteria and resistance to β-lactamases. nih.govnih.gov For Cefpimizole specifically, chemical synthesis allows for the exploration of variations in the pyridinium and imidazole moieties, as well as the phenylacetamido group, to understand their impact on antibacterial potency and spectrum.

Biocatalytic Approaches to Cefpimizole Derivatization

Biocatalysis, utilizing enzymes to perform chemical transformations, offers an environmentally friendly and highly selective alternative or complement to traditional chemical synthesis for cephalosporin derivatization. nih.gov Enzymes like cephalosporin C acylase (CCA) are used in the production of 7-ACA from cephalosporin C, a key intermediate for many semisynthetic cephalosporins, including Cefpimizole. japsonline.commdpi.comjapsonline.com While chemical methods for this conversion exist, they often require harsh conditions and produce toxic by-products. japsonline.com Enzymatic methods are generally milder and more specific. japsonline.com

Beyond the production of the core nucleus, biocatalytic approaches are being explored for directly modifying cephalosporin structures. For example, halogenase enzymes have been used for the biocatalytic bromination of aminothiazoles, which are relevant structural components in some cephalosporins, under mild aqueous conditions. nih.govacs.org This suggests the potential for enzyme-assisted introduction of specific functional groups onto cephalosporin scaffolds, potentially including those related to Cefpimizole structure, for further derivatization or to create novel analogues.

Pathway Engineering for Enhanced Production or Novel Analogues

Pathway engineering involves the rational manipulation of entire metabolic pathways within a host organism to improve the production of a desired compound or to create pathways for the synthesis of novel molecules. researchgate.netnih.govmdpi.comasm.org In the context of Cefpimizole and other cephalosporins, this can involve engineering the native A. chrysogenum pathway or introducing parts of it into a heterologous host. researchgate.netgoogle.com

Strategies for pathway engineering include:

Increasing the flux through the biosynthetic pathway by overexpressing genes encoding rate-limiting enzymes or increasing the availability of precursors. medigraphic.comresearchgate.netnih.gov

Blocking competing pathways that divert intermediates away from cephalosporin biosynthesis or lead to undesirable by-products. researchgate.net

Introducing genes from other organisms to add new steps to the pathway or modify existing intermediates, leading to the production of novel cephalosporin structures or analogues. researchgate.netgoogle.comasm.org

Optimizing the expression and regulation of biosynthetic genes, potentially using tools like CRISPR-Cas systems. nih.govmdpi.com

Research findings in pathway engineering for cephalosporin production have demonstrated significant increases in titer through gene overexpression. For example, increasing the copy number of the expandase/hydroxylase gene in A. chrysogenum reduced the accumulation of the intermediate DAOC and increased cephalosporin C production. researchgate.net Integrating cephalosporin biosynthetic genes into high-producing Penicillium chrysogenum strains has also been explored to leverage their robust fermentation capabilities. google.com

Pathway engineering holds promise for developing more efficient and sustainable processes for producing Cefpimizole precursors and potentially for creating novel Cefpimizole analogues with improved properties.

Computational and Systems Biology Approaches in Cefpimizole Research

Molecular Docking and Dynamics Simulations of Cefpimizole-Target Interactions

Molecular docking and dynamics simulations are valuable computational techniques used to predict and analyze the binding of small molecules, such as antibiotics, to their protein targets. These methods provide insights into the specific ways a drug interacts with a protein and the stability of the resulting complex. nih.govresearchgate.net

Predicting Binding Modes to Penicillin-Binding Proteins

Penicillin-Binding Proteins (PBPs) are the primary targets of beta-lactam antibiotics like Cefpimizole. nih.govmdpi.comdiva-portal.org PBPs are enzymes crucial for the synthesis of bacterial cell walls. mdpi.comdiva-portal.org Beta-lactams inhibit PBPs by covalently binding to their active site, disrupting the transpeptidation process necessary for peptidoglycan cross-linking. mdpi.comdiva-portal.org Molecular docking is used to predict how Cefpimizole might fit into the active sites of different PBPs, identifying potential binding poses and estimating binding affinities. nih.govdovepress.comemerginginvestigators.org These predictions can help understand the spectrum of activity of Cefpimizole against various bacteria, which express different types of PBPs. mdpi.com Molecular dynamics simulations can further refine these predicted binding modes by simulating the dynamic behavior of the antibiotic-PBP complex over time, providing information on the stability of the interaction and conformational changes that may occur upon binding. nih.govmdpi.com

Simulating Cefpimizole Interactions with Beta-Lactamases

Bacterial resistance to beta-lactam antibiotics is often mediated by the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. nih.govdiva-portal.org Molecular docking and dynamics simulations are employed to study the interactions between beta-lactamases and antibiotics, including cephalosporins. These simulations can help elucidate the mechanisms of hydrolysis and identify structural features of antibiotics that might confer resistance to beta-lactamase degradation or inform the design of beta-lactamase inhibitors. researchgate.netdiva-portal.orgbiorxiv.orgnih.gov While general studies on cephalosporin interaction with beta-lactamases using these methods are available, specific detailed findings for Cefpimizole in the provided search results are limited. nih.govresearchgate.netdiva-portal.orgbiorxiv.orgnih.gov However, the principles of using these computational techniques to understand the interaction and potential degradation of beta-lactams by these enzymes are applicable. nih.govresearchgate.netdiva-portal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cefpimizole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of compounds and their biological activity. mdpi.comgoogle.comsemanticscholar.orgjipbs.com By analyzing a series of compounds with known structures and activities, QSAR models can predict the activity of new or untested derivatives based solely on their structural properties. mdpi.comjipbs.com This approach is valuable in drug discovery and optimization, allowing for the virtual screening of potential new drug candidates and guiding the synthesis of derivatives with improved properties. nih.govmdpi.comgoogle.comsemanticscholar.org QSAR studies have been applied to cephalosporin derivatives to understand how structural modifications impact their antibacterial activity or pharmacokinetic properties. mdpi.comsemanticscholar.orgjipbs.comresearchgate.netgoogle.com While the search results mention QSAR in the context of cephalosporins and drug derivatives, specific detailed QSAR studies focused solely on Cefpimizole derivatives were not prominently featured. mdpi.comgoogle.comsemanticscholar.orgjipbs.comgoogle.com However, the methodology of QSAR is directly applicable to studying Cefpimizole derivatives to explore modifications that could enhance its efficacy or overcome resistance mechanisms. mdpi.comgoogle.comsemanticscholar.orgjipbs.comgoogle.com

Systems-Level Modeling of Bacterial Responses to Cefpimizole Exposure

Systems biology approaches aim to understand biological phenomena by integrating data from various levels of biological organization, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.comnih.govfrontiersin.org This holistic view is crucial for deciphering the complex responses of bacteria to antibiotic exposure, which involve intricate regulatory networks and metabolic adjustments. mdpi.comnih.govfrontiersin.org

Metabolic Pathway Analysis under Antibiotic Stress

Antibiotic treatment significantly impacts bacterial metabolism. mdpi.comfrontiersin.orgembopress.org Metabolic pathway analysis under antibiotic stress investigates how bacteria alter their metabolic networks in response to the presence of antibiotics. researchgate.netfrontiersin.orgresearchgate.net This can involve changes in the activity of specific enzymes, the flux through metabolic pathways, and the accumulation or depletion of metabolites. researchgate.netfrontiersin.orgresearchgate.net Understanding these metabolic shifts can provide insights into mechanisms of antibiotic tolerance and resistance. mdpi.comfrontiersin.orgembopress.org Genome-scale metabolic models (GEMs) are computational frameworks used to simulate bacterial metabolism and predict the effects of genetic perturbations or environmental changes, including antibiotic exposure. mdpi.comnih.govplos.org While general studies on metabolic responses to antibiotics and the use of metabolic modeling are available, specific research detailing the metabolic pathway analysis of bacteria exposed solely to Cefpimizole was not a primary focus of the provided search results. mdpi.comresearchgate.netfrontiersin.orgembopress.orgresearchgate.netplos.org However, the principles and techniques described in these studies are directly relevant to investigating the metabolic impact of Cefpimizole on bacterial cells. mdpi.comresearchgate.netfrontiersin.orgembopress.orgresearchgate.netplos.org

Transcriptomic and Proteomic Responses to Cefpimizole

Transcriptomics and proteomics are high-throughput techniques used to study the global changes in gene expression (RNA levels) and protein abundance, respectively, in response to a stimulus like antibiotic exposure. nih.govemerginginvestigators.orgsemanticscholar.orgfrontiersin.orgresearchgate.netbiorxiv.orgnih.govnih.govfrontiersin.orgnih.govmdpi.comfrontiersin.orgresearchgate.net Transcriptomic analysis can reveal which genes are up- or down-regulated when bacteria are exposed to an antibiotic, indicating the cellular processes that are activated or repressed. researchgate.netnih.govnih.govfrontiersin.org Proteomic analysis provides complementary information by quantifying the actual protein levels, which are the functional molecules in the cell. frontiersin.orgbiorxiv.orgfrontiersin.orgnih.govmdpi.com Studies using these "omics" approaches have investigated bacterial responses to various antibiotics, identifying changes in proteins involved in cell wall synthesis, stress response, metabolism, and transport. emerginginvestigators.orgfrontiersin.orgresearchgate.netbiorxiv.orgfrontiersin.orgnih.govmdpi.comfrontiersin.orgresearchgate.net While the provided search results discuss transcriptomic and proteomic responses to different antibiotics, specific detailed studies focusing solely on the bacterial transcriptomic or proteomic responses to Cefpimizole were not prominently found. emerginginvestigators.orgsemanticscholar.orgfrontiersin.orgresearchgate.netbiorxiv.orgnih.govnih.govfrontiersin.orgnih.govmdpi.comfrontiersin.orgresearchgate.net However, these methodologies are directly applicable to studying the systems-level impact of Cefpimizole on bacterial gene and protein expression profiles. nih.govemerginginvestigators.orgsemanticscholar.orgfrontiersin.orgfrontiersin.orgresearchgate.netbiorxiv.orgnih.govnih.govfrontiersin.orgnih.govmdpi.comfrontiersin.orgresearchgate.net

Machine Learning and Artificial Intelligence in Cefpimizole Research

Machine learning (ML) and artificial intelligence (AI) are powerful tools being increasingly applied in antibiotic research to address challenges such as predicting resistance and designing new antimicrobial agents. mdpi.complos.orgdovepress.com These techniques analyze large datasets to identify patterns and build predictive models. plos.orgdovepress.com In the realm of antibiotics, ML and AI can process complex biological data, including genomic information, to gain insights into drug-bug interactions and resistance evolution. mdpi.complos.org

Predictive Models for Cefpimizole Resistance Mechanisms

Predicting antibiotic resistance is a critical application of ML and AI in infectious disease research. mdpi.complos.orgdovepress.com Resistance mechanisms to cephalosporins like Cefpimizole can involve modification of penicillin-binding proteins, production of beta-lactamases that degrade the antibiotic, or reduced permeability of the bacterial cell membrane. nih.gov ML models can be trained on genomic data, gene expression profiles (transcriptomics), and other biological features from bacterial isolates with known susceptibility or resistance to antibiotics. plos.orgbiorxiv.org These models aim to identify genetic determinants, mutations, or expression patterns associated with resistance phenotypes. plos.orgbiorxiv.org For instance, studies have used ML pipelines to predict antibiotic susceptibility in bacteria like Escherichia coli based on whole-genome sequencing data. plos.orgnih.gov While the principles of these predictive models are applicable to understanding and forecasting resistance to Cefpimizole, specific research focused solely on developing ML models for Cefpimizole resistance mechanisms was not a primary finding in the search results. However, the general methodologies employed in predicting resistance to other cephalosporins and antibiotics could potentially be adapted for Cefpimizole.

Advanced Research Methodologies Applied to Cefpimizole

High-Throughput Screening for Modulators of Cefpimizole Resistance

High-throughput screening (HTS) is a powerful tool used in drug discovery to rapidly test large libraries of compounds for a desired biological activity. In the context of antibiotic resistance, HTS can be employed to identify small molecules or other agents that can modulate bacterial susceptibility to antibiotics like Cefpimizole. This involves screening synthetic or natural compound libraries against specific bacteria, often focusing on resistant strains. biorxiv.orgresearchgate.net

HTS can be designed to identify compounds that:

Enhance the sensitivity of bacteria to Cefpimizole. google.com

Inhibit mechanisms of resistance, such as efflux pumps or enzymes that degrade the antibiotic. cd-genomics.com

Target essential bacterial processes that become more vulnerable in the presence of Cefpimizole.

A typical antimicrobial HTS process involves testing compound libraries against bacteria in multi-well plates and using detection methods to measure bacterial growth or survival. researchgate.net Innovations in HTS, such as using non-pathogenic bacteria or focusing on bacterial differentiation, can contribute to finding novel antimicrobials or resistance modulators. researchgate.net While specific detailed research findings on HTS for Cefpimizole resistance modulators were not extensively detailed in the search results, the general principles of HTS are widely applied in the search for solutions to antibiotic resistance. biorxiv.orgamr.solutions

Advanced Omics Technologies in Cefpimizole Research

Omics technologies, including genomics, metagenomics, transcriptomics, proteomics, and metabolomics, provide comprehensive views of biological systems and are increasingly applied to understand antibiotic resistance. researchgate.netfrontiersin.orgnih.gov These approaches offer significant contributions to understanding resistance mechanisms at a systems level. nih.gov

Genomics and Metagenomics for Identifying Resistance Genes

Genomics, the study of an organism's complete set of DNA, is fundamental in decoding the genetic basis of antibiotic resistance. Whole-genome sequencing allows for the identification of resistance genes and mutations that confer resistance to antibiotics like Cefpimizole. researchgate.netnih.gov Comparative genomics can track resistance-related genetic elements across different bacterial species and environments. researchgate.net

Metagenomics extends this by studying the genetic material from entire microbial communities in environmental samples without the need for culturing individual organisms. researchgate.netfrontiersin.org This is indispensable for assessing the resistome – the collective reservoir of resistance genes within microbial ecosystems. researchgate.netfrontiersin.org By characterizing the resistome in various ecological niches, researchers can identify potential reservoirs of resistance genes and monitor their dynamics over time. researchgate.net

Metagenomic approaches can identify antibiotic resistance genes (ARGs) through sequence-based or function-based methods. cd-genomics.comfrontiersin.org Sequence-based methods involve aligning sequence reads or assembled contigs to databases of known resistance genes. cd-genomics.comnih.gov Functional metagenomics involves screening metagenomic libraries for clones that exhibit resistance phenotypes when exposed to antibiotics. cd-genomics.com Understanding the acquisition of ARGs, often through horizontal gene transfer (HGT), is crucial, and metagenomics helps in identifying these transfer events. frontiersin.org

Proteomics and Metabolomics for Understanding Cellular Responses

Proteomics is the large-scale study of proteins, characterizing the proteins involved in antibiotic resistance mechanisms. researchgate.netfrontiersin.org By identifying overexpressed or modified proteins, proteomics provides insights into resistance pathways and potential drug targets. researchgate.net Proteomic studies contribute to understanding the functional aspects of resistance genes. researchgate.net Mass spectrometry-based proteomics allows for the identification and quantification of the entire set of proteins produced in a cell under specific conditions, such as exposure to an antibiotic. frontiersin.org

Metabolomics focuses on the global profile of metabolites in a biological system, offering insights into altered metabolic pathways and potential vulnerabilities that can be exploited for therapeutic purposes. researchgate.netnih.govnih.gov Metabolites are the end products of cellular processes, and changes in their profile can reveal early responses to antibiotic stress and adaptations necessary for maintaining resistance mechanisms. nih.govnih.gov Integrated analysis of proteomics and metabolomics data can provide a more comprehensive understanding of the biochemical alterations underlying bacterial drug resistance. frontiersin.orgnih.govnih.gov

Microfluidic Systems for Studying Bacterial-Cefpimizole Interactions

Microfluidic systems, often referred to as lab-on-a-chip devices, allow for the manipulation of small volumes of fluids and provide controlled environments for studying bacterial behavior and their interactions with antibiotics like Cefpimizole. icter.plmdpi.com These systems offer several advantages for studying antibiotic effects and resistance development:

Controlled Environment: Microfluidics enable precise control over hydrodynamic conditions, chemical gradients, and nutrient supply, mimicking in vivo-like environments. mdpi.comfrontiersin.org

Real-time Monitoring: They allow for real-time observation of bacterial growth, biofilm formation, and responses to antibiotics. icter.plmdpi.com

High-Throughput Capabilities: Droplet-based microfluidics, for instance, can create millions of segregated micro-environments for independent cultivation and analysis of single cells or small bacterial populations, enabling high-throughput screening of bacterial responses to antibiotics. icter.plfrontiersin.org

Studying Biofilms: Microfluidic chips are relevant models for studying the dynamics of antibiotic resistance selection in bacterial biofilms, which are often more resistant to antibiotics than planktonic cells. mdpi.comdiva-portal.org Studies using microfluidic chips have shown that exposure to very low, non-inhibitory concentrations of antibiotics like ciprofloxacin can enrich for resistant mutants in bacterial biofilms. diva-portal.org While specific studies on Cefpimizole using these exact systems were not prominently found, the methodology is applicable for studying its interactions and resistance development in controlled microenvironments.

Single-Molecule and Super-Resolution Imaging of Cefpimizole Action

Single-molecule and super-resolution imaging techniques allow for the visualization and study of biological processes in live bacteria at a nanoscale level, overcoming the diffraction limit of conventional light microscopy. nih.govnih.gov These methods can provide detailed insights into the localization, dynamics, and interactions of cellular components, including those potentially involved in Cefpimizole action or resistance.

Techniques such as Photo-Activated Localization Microscopy (PALM) provide nanoscale localization of molecules and are crucial for understanding organization and dynamics at the single-molecule level in bacteria. researchgate.net By tagging proteins of interest with fluorescent proteins, researchers can track their movement, assembly into complexes, and localization within the bacterial cell. nih.govresearchgate.net

Q & A

Q. Example Table :

| Study | Model System | Dose (mg/kg) | Half-life (h) | Reported Contradiction |

|---|---|---|---|---|

| A | Rat (Sprague-Dawley) | 10 | 2.3 ± 0.4 | Low bioavailability |

| B | Mouse (C57BL/6) | 10 | 5.1 ± 0.7 | High inter-species variability |

How should researchers conduct a systematic literature review on this compound’s mechanistic pathways?

Basic Research Question

Follow a structured approach:

- Database Selection : Use Scopus, PubMed, and Web of Science with keywords: “this compound AND (mechanism OR pathway) NOT industrial” .

- Screening Criteria : Exclude studies lacking peer review, small sample sizes (n < 30), or non-English full texts. Prioritize studies with mechanistic diagrams or knockout models .

- Thematic Coding : Categorize findings into pathways (e.g., oxidative stress modulation, receptor binding) using software like NVivo to identify knowledge gaps .

Advanced Tip : Apply Bradford’s Law to identify core journals contributing to 80% of high-impact this compound research .

What strategies ensure ethical rigor in this compound-related human trials?

Advanced Research Question

- Informed Consent : Disclose risks of metabolite accumulation and provide opt-out clauses for optional substudies (e.g., genetic profiling) .

- Data Anonymization : Use double-coding systems for participant IDs and store raw data in encrypted repositories accessible only to principal investigators .

- Conflict of Interest Mitigation : Disclose funding sources (e.g., pharmaceutical sponsors) in publications and assign blinded data analysis to third-party statisticians .

How can researchers optimize survey design for studying this compound’s clinical efficacy in patient cohorts?

Basic Research Question

- Questionnaire Structure : Use Likert scales to quantify subjective outcomes (e.g., pain relief) and avoid leading questions (e.g., “Did this compound improve your symptoms?” vs. “Rate symptom change post-treatment”) .

- Pilot Testing : Conduct cognitive interviews with 10–15 participants to refine clarity and reduce ambiguity .

- Response Rate Enhancement : Offer multilingual options and follow up with non-respondents via secure portals .

Advanced Consideration : For longitudinal studies, employ mixed-effects models to account for dropout bias and time-dependent confounding variables .

What analytical frameworks are suitable for interpreting conflicting in vitro vs. in vivo toxicity data for this compound?

Advanced Research Question

- Cross-Model Correlation : Compare IC₅₀ values from cell lines (e.g., HepG2) with LD₅₀ data from rodent studies, adjusting for metabolic differences using allometric scaling .

- Toxicogenomic Profiling : Integrate RNA-seq data from exposed tissues to identify discordant pathways (e.g., apoptosis activation in vitro vs. compensatory repair in vivo) .

- Dose-Response Modeling : Apply Hill equation fits to in vitro data and physiologically based pharmacokinetic (PBPK) models to reconcile disparities .

How should researchers address reproducibility challenges in this compound synthesis across laboratories?

Basic Research Question

- Protocol Harmonization : Share detailed SOPs via open-access platforms (e.g., Protocols.io ) and specify equipment brands (e.g., Brand X rotary evaporator) .

- Reagent Sourcing : Use certified reference materials (CRMs) for starting compounds and validate supplier COAs (Certificates of Analysis) .

- Inter-Lab Validation : Conduct round-robin trials with blinded samples to quantify inter-laboratory variability .

What criteria define a high-quality research question for this compound’s environmental impact studies?

Advanced Research Question

A robust question must be:

- Focused : “Does this compound induce aquatic toxicity in Daphnia magna at environmentally relevant concentrations (≤1 ppm)?”

- Testable : Prioritize measurable endpoints (e.g., LC₅₀, reproductive inhibition) over vague terms like “harmful effects” .

- Novel : Address gaps identified in systematic reviews (e.g., lack of data on bioaccumulation in benthic organisms) .

How can researchers leverage “People Also Ask” (PAA) data to identify understudied aspects of this compound?

Q. Methodological Guidance

- PAA Mining : Use tools like Semrush to extract queries (e.g., “Does this compound interact with CYP450 enzymes?”) and map them to existing literature .

- Gap Analysis : Cluster PAA questions into themes (e.g., drug interactions, synthesis scalability) and compare against PubMed search results to highlight underexplored areas .

- Dynamic Updating : Re-run PAA queries quarterly to capture emerging concerns (e.g., newly reported adverse effects) .

What are best practices for documenting and sharing this compound research data to enhance transparency?

Advanced Research Question

- FAIR Principles : Ensure data are Findable (DOIs), Accessible (CC-BY licenses), Interoperable (CSV/JSON formats), and Reusable (metadata-rich) .

- Supplementary Materials : Publish raw NMR spectra, chromatograms, and statistical code in repositories like Zenodo or Figshare .

- Ethical Sharing : For clinical data, use de-identified datasets with access governed by data use agreements (DUAs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.